MBCQ

Overview

Description

MBCQ, a magnesium-loaded biochar microsphere, is engineered for efficient phosphorus (P) adsorption in wastewater treatment. Synthesized via sol-gel methods using Hydrocotyle vulgaris biochar and sodium alginate, this compound exhibits a high surface area (266.423 m²/g), mesoporous structure (2–5 nm dominant pore size), and amorphous characteristics . Its adsorption mechanism involves chemisorption, facilitated by MgO functional groups and pore diffusion, with a maximum Langmuir adsorption capacity (qm) of 14.752 mg/g for phosphorus . Dynamic adsorption studies highlight its suitability for column-based applications, with breakthrough times influenced by flow rate, column height, and particle size .

Preparation Methods

Chemical Synthesis and Structural Characterization

MBCQ’s molecular formula is , with a molecular weight of 313.7 g/mol . While explicit synthetic routes for this compound remain undisclosed in public literature, its classification as a small-molecule PDE5 inhibitor suggests parallels with established methodologies for structurally related compounds.

Iterative Cross-Coupling Strategies

A platform for synthesizing polyfunctionalized small molecules, as described by Burke et al., involves iterative coupling of haloboronic acids protected as N-methyliminodiacetic acid (MIDA) boronates . This approach enables the assembly of complex architectures through sequential Suzuki-Miyaura cross-couplings, which could theoretically apply to this compound’s bicyclic framework. Key steps include:

-

Building Block Preparation : Halogenated intermediates (e.g., bromobenzocycloquinoline) are synthesized via Friedel-Crafts alkylation or cyclization reactions.

-

MIDA Boronate Protection : The boronic acid moiety is stabilized using MIDA, enhancing solubility and preventing undesired side reactions .

-

Iterative Coupling : Sequential cross-couplings introduce methyl and aryl groups at designated positions, followed by deprotection and functionalization.

This method’s automation potential aligns with industrial scalability, though this compound-specific adaptations would require optimization of reaction conditions (e.g., palladium catalyst selection, temperature gradients) .

Analytical and Purification Techniques

Chromatographic Separation

Crude this compound synthesis mixtures likely necessitate reversed-phase high-performance liquid chromatography (RP-HPLC) for isolating the target compound. Gradient elution with acetonitrile/water (0.1% trifluoroacetic acid) is standard for nitrogen-containing heterocycles . Purity thresholds exceeding 95% are mandatory for pharmacological testing, as impurities could skew bioactivity assessments .

Spectroscopic Validation

-

Nuclear Magnetic Resonance (NMR) : - and -NMR spectra confirm regioselectivity and stereochemical integrity. Key signals include aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 1.2–2.1 ppm) .

-

Mass Spectrometry (MS) : High-resolution electrospray ionization (HR-ESI-MS) verifies the molecular ion peak at m/z 314.1501 [M+H] .

Preclinical Development Insights

In Vitro Bioactivity

This compound demonstrates 80–85% inhibition of PDE5 activity in vascular tissue homogenates at nanomolar concentrations . This efficacy correlates with structural motifs common to PDE5 inhibitors, such as a planar heterocyclic core and hydrophobic substituents .

In Vivo Pharmacokinetics

Rat models of nitrate tolerance revealed this compound’s ability to enhance vasodilation potency by 3.5-fold in tolerant femoral veins compared to arteries . Such tissue-specific effects underscore the importance of stereochemical purity during synthesis, as enantiomeric impurities could alter target binding kinetics.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 313.7 g/mol |

| CAS Registry Number | 150450-53-6 |

| Storage Conditions | −20°C (desiccated) |

| Purity | ≥95% (HPLC) |

Chemical Reactions Analysis

Types of Reactions

MBCQ undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: The compound can be reduced to form different derivatives.

Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield quinazoline derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

Psychological Assessment

1.1 Overview of MBCQ in Body Image Research

The this compound was developed to measure body checking behaviors that are often associated with body image disturbances in males. The questionnaire has shown excellent internal consistency (Cronbach's α = .94) and is validated for use in diverse male populations. It consists of multiple items that assess the frequency of body checking behaviors, which can be indicative of conditions such as muscle dysmorphia and eating disorders .

1.2 Case Studies in Clinical Psychology

A study involving undergraduate males demonstrated the this compound's effectiveness in identifying those at risk for body image disorders. The results indicated significant correlations between this compound scores and other psychological measures, such as the Beck Depression Inventory (BDI-II) and the Male Dysmorphic Disorder Inventory (MDDI) . This highlights the this compound's utility in clinical settings for screening and intervention planning.

Environmental Applications

2.1 Use of this compound in Phosphorus Adsorption Studies

Recent research has explored the use of biochar microspheres (this compound) in environmental science, particularly for phosphorus removal from water. The study demonstrated that this compound prepared from Hydrocotyle vulgaris showed effective adsorption characteristics, with maximum adsorption capacities reaching up to 14.752 mg/g depending on particle size .

2.2 Data Table: Adsorption Capacities of this compound

| Particle Size (mm) | Adsorption Capacity (mg/g) |

|---|---|

| 3 | 14.752 |

| 9 | 13.946 |

| 12 | 10.500 |

This table summarizes the adsorption capacities of different sizes of this compound particles, indicating that smaller particles may enhance adsorption efficiency.

Health Implications

3.1 this compound as a Tool for Understanding Body Image Pathology

The this compound has been utilized in various health studies to assess the impact of body image on mental health among males. Its ability to correlate with negative affect and eating disorder symptoms makes it a valuable tool for researchers examining the psychological aspects of body image .

3.2 Case Study: Impact on Treatment Outcomes

A mixed-methods study investigated the relationship between this compound scores and treatment outcomes in a male population undergoing therapy for body image issues. Qualitative interviews revealed that higher this compound scores were linked to lower treatment efficacy, emphasizing the need for tailored interventions based on body checking behavior assessments .

Mechanism of Action

MBCQ exerts its effects by selectively inhibiting PDE5, an enzyme responsible for the degradation of cyclic guanosine monophosphate. By inhibiting PDE5, this compound increases the levels of cyclic guanosine monophosphate, leading to the relaxation of smooth muscle cells and vasodilation. This mechanism is particularly important in the treatment of conditions like pulmonary hypertension and erectile dysfunction .

Comparison with Similar Compounds

MBCQ’s performance is benchmarked against other biochars and adsorbents used for phosphorus removal. The following table summarizes key parameters:

Key Findings:

Surface Area and Porosity :

- This compound’s surface area (266.423 m²/g) exceeds conventional biochars but is lower than activated carbon. Its mesoporous structure (2–5 nm) enhances phosphorus diffusion compared to microporous activated carbon .

- La-modified biochar often has higher qm (20–50 mg/g) due to stronger metal-phosphate bonding but requires costly rare-earth elements .

Adsorption Mechanism :

- This compound relies on MgO-driven chemisorption, whereas activated carbon primarily uses physisorption. This makes this compound more selective for phosphate ions in complex wastewater .

- La-modified biochar achieves higher capacity but faces challenges with La leaching and pH sensitivity .

Dynamic Column Performance: this compound’s breakthrough time (15–30 hours at 3 mL/min flow rate) surpasses granular biochars (5–15 hours) due to optimized particle size (3 mm) and bed depth .

Regenerability :

- This compound retains >80% efficiency after 5 cycles using NaOH elution, outperforming conventional biochars (50–70%) .

Biological Activity

MBCQ, scientifically known as N-(1,3-benzodioxol-5-ylmethyl)-6-(2-methylphenyl)-3-pyridazinecarboxamide, is a selective inhibitor of phosphodiesterase 5 (PDE5). This compound has garnered attention for its potential therapeutic applications, particularly in treating erectile dysfunction and pulmonary hypertension. This article explores the biological activity of this compound, focusing on its mechanisms, effects on cellular processes, and relevant case studies.

This compound primarily functions through the inhibition of PDE5, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting this enzyme, this compound increases cGMP levels within cells, leading to enhanced vasodilation and improved blood flow. The selectivity of this compound for PDE5 over other isoforms is notable:

| Phosphodiesterase Isoform | IC50 (nM) |

|---|---|

| PDE5 | 19 |

| PDE1, PDE2, PDE3, PDE4 | >100 |

This selectivity suggests that this compound may minimize off-target effects compared to other PDE5 inhibitors like sildenafil (Viagra) .

Autophagy Inhibition

Recent studies have highlighted this compound's role as an autophagy inhibitor. Research conducted on H4-LC3-GFP cells demonstrated that this compound significantly reduced autophagic puncta formation induced by rapamycin treatment. Electron microscopy confirmed that cells treated with this compound exhibited a marked reduction in autophagosomes compared to controls . This indicates that this compound acts upstream in the autophagy pathway, inhibiting both basal and induced autophagic processes.

Effects on Smooth Muscle Relaxation

In vitro studies using isolated porcine coronary arteries demonstrated the ability of this compound to induce relaxation in precontracted tissues. This effect is attributed to the increased levels of cGMP resulting from PDE5 inhibition, suggesting potential benefits in conditions requiring enhanced blood flow .

Case Studies and Research Findings

- Erectile Dysfunction : A study investigating the efficacy of this compound as a treatment for erectile dysfunction found that its potent inhibition of PDE5 led to significant improvements in penile blood flow and erection quality. The selectivity for PDE5 over other isoforms minimizes side effects commonly associated with non-selective PDE inhibitors .

- Pulmonary Hypertension : Another area of research focused on the application of this compound in managing pulmonary hypertension. The compound's ability to enhance cGMP levels was shown to improve vascular relaxation in pulmonary arteries, indicating its potential therapeutic role in this condition .

- Autophagy-Related Disorders : Given its inhibitory effects on autophagy, this compound has been explored for its potential in treating diseases where autophagy plays a critical role, such as neurodegenerative diseases and cancer. The ability to modulate autophagic processes could provide new avenues for therapeutic interventions .

Summary of Findings

This compound represents a promising compound with multifaceted biological activities:

- PDE5 Inhibition : Potent and selective with an IC50 of 19 nM.

- Autophagy Inhibition : Reduces autophagic puncta formation and alters cellular responses to stress.

- Vasodilatory Effects : Enhances smooth muscle relaxation and blood flow.

Q & A

Basic Research Questions

Q. What is the MBCQ, and what is its primary application in psychological research?

The Male Body Checking Questionnaire (this compound) is a psychometric tool designed to assess body checking behaviors—repetitive actions aimed at evaluating body size, shape, or weight—in male populations. It is primarily used in eating disorder research, body image studies, and clinical evaluations to quantify behaviors linked to body dissatisfaction and disordered eating. The questionnaire comprises four factors (e.g., comparison with others, mirror use) and demonstrates strong internal consistency (Cronbach’s α: 0.89–0.94) and test-retest reliability (ICC = 0.87) .

Q. How was the this compound validated for use in research settings?

Validation involved exploratory factor analysis (EFA) and confirmatory factor analysis (CFA) to establish its four-factor structure, explaining 64.32% of total variance . Convergent validity was confirmed via moderate correlations with the Body Shape Questionnaire (BSQ; r = 0.35) and the Body Checking Questionnaire (BCQ; r = 0.51), while discriminant validity was supported by its ability to differentiate individuals with high vs. low eating disorder risk (EAT-26 scores) . The study sample included 287 Brazilian male undergraduates (aged 18–30) with normal BMI distributions (mean = 23.42 ± 3.17) .

Q. What methodological considerations are critical when administering the this compound?

Key considerations include:

- Sampling : Ensure participants are age-matched (e.g., 18–30 years) and represent the target population (e.g., clinical vs. non-clinical groups) to avoid selection bias .

- Data Collection : Use standardized protocols (e.g., two-week test-retest intervals) to assess reliability .

- Ethical Compliance : Adhere to institutional review board guidelines (e.g., Helsinki Declaration principles) .

Advanced Research Questions

Q. How can researchers address contradictions in this compound data, such as cross-cultural validity limitations?

While the this compound shows robust psychometric properties in Brazilian males, its cross-cultural applicability remains untested. Researchers should:

- Conduct confirmatory factor analysis (CFA) in new populations to verify factor stability.

- Compare results with culturally adapted versions of the BCQ or BSQ to assess construct equivalence .

- Address limitations such as homogeneous samples (e.g., overrepresentation of university students) by diversifying demographics .

Q. What statistical methods are recommended for analyzing this compound data in longitudinal studies?

- Mixed-effects models : To account for repeated measures and individual variability.

- Structural Equation Modeling (SEM) : For testing mediation/moderation effects (e.g., how body checking mediates BMI and eating disorder risk).

- Intraclass Correlation Coefficients (ICC) : To evaluate test-retest reliability over time (e.g., ICC = 0.87 in a two-week interval) .

Q. How does the this compound correlate with psychological constructs like perfectionism or anxiety?

In male undergraduates, the this compound correlates positively with perfectionism (r = 0.7), anxiety inventory scores (r = 0.6), and systolic blood pressure (r = 0.9). These relationships suggest body checking may serve as a maladaptive coping mechanism for stress. Researchers should use multivariate regression to control for confounding variables (e.g., BMI) when interpreting these associations .

Q. What are the implications of the this compound’s factor structure for experimental design?

The four-factor structure (e.g., "mirror use," "comparison with others") allows researchers to:

- Design interventions targeting specific behaviors (e.g., reducing mirror-checking frequency).

- Use subscale scores as dependent variables in RCTs to measure intervention efficacy .

Q. How can researchers ensure reproducibility when using the this compound in multi-site studies?

- Standardized Training : Provide detailed protocols for administering the questionnaire.

- Data Harmonization : Use centralized databases with quality checks (e.g., outlier detection for implausible scores).

- Open Science Practices : Publish raw data and analysis scripts to facilitate replication .

Q. Methodological Challenges and Solutions

Q. How should researchers handle low internal consistency in this compound subscales?

If Cronbach’s α falls below 0.7 for a subscale (e.g., "purging" with r = 0.4):

- Item Analysis : Remove or revise poorly performing items using discrimination indices.

- Pilot Testing : Validate revised versions in small samples before large-scale deployment .

Q. What strategies mitigate sampling bias in this compound studies?

- Stratified Sampling : Ensure representation across age, BMI, and socioeconomic status.

- Clinical Recruitment : Partner with eating disorder clinics to include diagnosed populations .

Q. Data Presentation Guidelines

Q. How should this compound results be reported to meet journal standards?

Properties

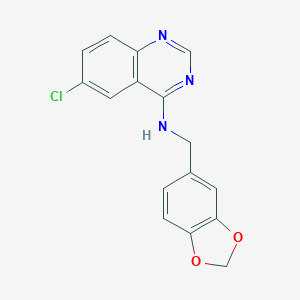

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O2/c17-11-2-3-13-12(6-11)16(20-8-19-13)18-7-10-1-4-14-15(5-10)22-9-21-14/h1-6,8H,7,9H2,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNODHOSDWZLJGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC3=NC=NC4=C3C=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60425013 | |

| Record name | N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60425013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150450-53-6 | |

| Record name | N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60425013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.